5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Beschreibung
5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a chlorine atom at position 7, a 4-chlorophenyl substituent at position 3, and a methyl group at position 2 (Figure 1). This scaffold is notable for its structural versatility, enabling interactions with biological targets such as kinases and metalloproteinases. Modifications to substituents significantly influence pharmacological properties, including solubility, bioavailability, and target affinity .
Eigenschaften
IUPAC Name |
5-tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c1-10-15(11-5-7-12(18)8-6-11)16-20-13(17(2,3)4)9-14(19)22(16)21-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRVNBBYFSWXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then subjected to cyclization with a suitable dicarbonyl compound, often under reflux conditions in the presence of a catalyst such as acetic acid or a Lewis acid.
Introduction of substituents: The tert-butyl, chloro, and methyl groups are introduced through various substitution reactions, often involving halogenation and alkylation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental
Biologische Aktivität
5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, characterized by its complex structure and diverse biological activities. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is , with a molecular weight of 334.2 g/mol. The compound features a tert-butyl group, a chlorophenyl moiety, and a chloro substituent which contribute to its reactivity and biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇Cl₂N₃ |
| Molecular Weight | 334.2 g/mol |
| CAS Number | 924828-46-6 |
Synthesis
The synthesis of 5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Pyrazolo[1,5-a]pyrimidine Core : Achieved through cyclization reactions involving appropriate hydrazines and β-diketones.
- Introduction of Functional Groups : Alkylation with tert-butyl bromide under basic conditions to introduce the tert-butyl group.
- Chlorination : Selective chlorination at the 7-position to yield the final product.
These synthetic routes allow for modifications that can enhance biological activity and target specificity .
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of key signaling pathways such as those involving Akt and Nrf2, which are crucial for cell survival and proliferation .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) analysis suggests that the presence of halogen substituents enhances antimicrobial efficacy .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects through modulation of oxidative stress pathways. The compound demonstrated an ability to reduce reactive oxygen species (ROS) levels in neuronal models subjected to oxidative stress conditions, indicating its potential as an antioxidant agent .
Study on Anticancer Activity
In a comparative study involving various pyrazolo[1,5-a]pyrimidine derivatives, 5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine was found to inhibit tumor growth in xenograft models significantly. The study highlighted its ability to induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Neuroprotective Study
Another investigation focused on the neuroprotective capabilities of this compound in models of ischemia-reperfusion injury. Results indicated that treatment with the compound significantly improved neuronal survival rates and reduced markers of oxidative damage compared to untreated controls.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Mechanism of Action
Research has demonstrated that this compound exhibits potent anticancer properties. It acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical targets in cancer therapy. The inhibitory concentration (IC50) values for these targets range from 0.3 to 24 µM, indicating its effectiveness against various cancer cell lines, including MCF-7 breast cancer cells .
Case Studies
In vitro studies have shown that the compound induces apoptosis in cancer cells, inhibits cell migration, and causes cell cycle arrest, leading to DNA fragmentation. For instance, one study reported that the compound significantly inhibited tumor growth in MCF-7 models and enhanced apoptosis compared to control treatments . These findings suggest that this pyrazolo[1,5-a]pyrimidine derivative could serve as a lead compound for developing new anticancer therapies.
Antiparasitic Activity
Biological Activity
The phenylpyrazolo[3,4-d]pyrimidine scaffold has been associated with various biological activities, including antiparasitic effects. Compounds within this class have demonstrated efficacy against protozoan parasites, making them potential candidates for treating diseases such as malaria and leishmaniasis .
Summary of Findings
The following table summarizes the key applications and findings related to 5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine:
| Application | Mechanism/Effect | IC50 Range (µM) | Model/Study Reference |
|---|---|---|---|
| Anticancer | Dual inhibition of EGFR and VEGFR2; induces apoptosis | 0.3 - 24 | MCF-7 cell line studies |
| Neuroinflammation Imaging | Potential radioligand for PET imaging | Not specified | Related pyrazolo derivatives |
| Antiparasitic | Efficacy against protozoan parasites | Not specified | Phenylpyrazolo studies |
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:
Spectroscopic and Analytical Data
- Optical Properties : Trifluoromethylated derivatives () exhibit redshifted UV-Vis absorption due to electron-withdrawing effects, which may differ in the target compound’s chloro/tert-butyl system .
Q & A
Q. Advanced Research Focus
Q. Data Contradiction Analysis :
- Substituent positioning (e.g., para vs. meta chlorophenyl) may lead to conflicting bioactivity results. Use computational docking to rationalize .
How can low yields in multi-step syntheses be addressed?
Q. Advanced Research Focus
- Optimization strategies :
- Troubleshooting :
What methodologies resolve contradictions in spectral or crystallographic data?
Q. Advanced Research Focus
- Conflicting NMR assignments : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of protons, especially in regioselective bromination products .
- Crystallographic anomalies : Compare bond lengths (e.g., C–N bonds in pyrimidine rings) with density functional theory (DFT) calculations to identify delocalization effects .
Example : Inconsistent melting points (e.g., 221–223°C vs. literature) may indicate polymorphic forms. Perform differential scanning calorimetry (DSC) .
How is the compound’s biological activity assessed in preclinical studies?
Q. Advanced Research Focus
Q. Advanced Research Focus
- Solvent selection : Replace chloroform (toxic) with ethyl acetate or cyclopentyl methyl ether (CPME) for greener processes .
- Crystallization control : Use seed crystals to avoid amorphous byproducts during scale-up .
- Quality control : Implement inline PAT (process analytical technology) for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
